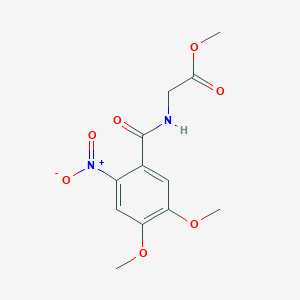
methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, biochemistry, and molecular biology. This compound is a derivative of glycine and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is not fully understood. However, it is believed to work by inhibiting various cellular processes such as DNA synthesis and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate in lab experiments is its potential as a potent anti-cancer agent. However, the compound has limitations such as its toxicity, which can limit its use in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate. One area of interest is its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for use in drug discovery. Finally, its potential use in treating other inflammatory conditions such as arthritis and asthma should be explored.
Conclusion:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound with significant potential for use in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to optimize its use in the lab.
Méthodes De Synthèse
The synthesis of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate involves the reaction of glycine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield the final product.
Applications De Recherche Scientifique
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in drug discovery. This compound has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been found to have potential as an anti-inflammatory agent and has been studied for its use in treating various inflammatory conditions.
Propriétés
IUPAC Name |
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7/c1-19-9-4-7(12(16)13-6-11(15)21-3)8(14(17)18)5-10(9)20-2/h4-5H,6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSFVAGVIVEHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(=O)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)